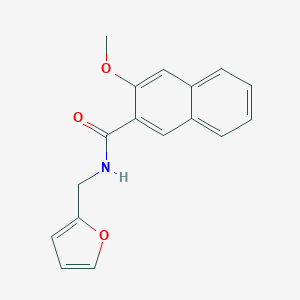
N-(2-furylmethyl)-3-methoxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-3-methoxy-2-naphthamide, commonly known as FMA-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMA-1 is a member of the naphthamide family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
The mechanism of action of FMA-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, FMA-1 has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammatory cells, FMA-1 has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In virus-infected cells, FMA-1 has been shown to inhibit the replication of the virus by interfering with viral protein synthesis.
Biochemical and Physiological Effects:
FMA-1 has been shown to possess a wide range of biochemical and physiological effects. In cancer cells, FMA-1 has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In inflammatory cells, FMA-1 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In virus-infected cells, FMA-1 has been shown to inhibit viral protein synthesis, leading to a reduction in viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMA-1 is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, FMA-1 is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the limitations of FMA-1 is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of FMA-1 is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on FMA-1. One area of interest is the development of FMA-1 analogs with improved potency and selectivity. Additionally, the mechanism of action of FMA-1 could be further elucidated through the use of advanced biochemical and biophysical techniques. Finally, the potential therapeutic applications of FMA-1 could be explored further, particularly in the areas of cancer and inflammation.
Synthesemethoden
The synthesis of FMA-1 involves the reaction of 2-naphthoic acid with furfural in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with methoxyamine hydrochloride to yield FMA-1. The purity of the compound can be further enhanced through recrystallization.
Wissenschaftliche Forschungsanwendungen
FMA-1 has been studied for its potential applications in various fields of scientific research, including cancer research, inflammation research, and virology. In cancer research, FMA-1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, FMA-1 has been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In virology, FMA-1 has been shown to inhibit the replication of several viruses, including herpes simplex virus.
Eigenschaften
Molekularformel |
C17H15NO3 |
|---|---|
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H15NO3/c1-20-16-10-13-6-3-2-5-12(13)9-15(16)17(19)18-11-14-7-4-8-21-14/h2-10H,11H2,1H3,(H,18,19) |
InChI-Schlüssel |
JWKRHZKBVQPQBK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NCC3=CC=CO3 |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)

![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
![N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)

![Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B251772.png)

![3-butoxy-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251776.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251777.png)